molecular formula C13H18N4O2 B11057628 5-([(4-Methoxyphenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one

5-([(4-Methoxyphenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one

Cat. No.: B11057628
M. Wt: 262.31 g/mol
InChI Key: OGWIAHCTCIJJOC-UHFFFAOYSA-N
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Description

5-([(4-Methoxyphenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one is a compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-([(4-Methoxyphenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one can be achieved through a series of chemical reactions. One common method involves the reaction of 4-methoxyphenylamine with formaldehyde to form a Schiff base, which is then reduced using sodium borohydride to yield the corresponding amine . This amine is then reacted with isopropyl isocyanate to form the triazolone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and optimized reaction conditions can further improve the overall production.

Chemical Reactions Analysis

Types of Reactions

5-([(4-Methoxyphenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include hydroxyl derivatives, reduced triazolone compounds, and substituted amino derivatives .

Scientific Research Applications

5-([(4-Methoxyphenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-([(4-Methoxyphenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazolone ring and the methoxyphenyl group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-([(4-Methoxyphenyl)amino]methyl)-2-(propan-2-yl)-2,3-dihydro-1H-1,2,4-triazol-3-one is unique due to its specific combination of functional groups and its triazolone ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C13H18N4O2

Molecular Weight

262.31 g/mol

IUPAC Name

5-[(4-methoxyanilino)methyl]-2-propan-2-yl-4H-1,2,4-triazol-3-one

InChI

InChI=1S/C13H18N4O2/c1-9(2)17-13(18)15-12(16-17)8-14-10-4-6-11(19-3)7-5-10/h4-7,9,14H,8H2,1-3H3,(H,15,16,18)

InChI Key

OGWIAHCTCIJJOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=O)NC(=N1)CNC2=CC=C(C=C2)OC

Origin of Product

United States

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